Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (C₁₁H₁₇N₃O₃, MW 239.27) belongs to the 1,6-dihydropyrimidin-6-one class of heterocyclic compounds. It features a 2-dimethylamino substituent, a 4-methyl group, and an ethyl acetate side chain at the 5-position, providing two orthogonal derivatization handles for library synthesis or lead optimization campaigns.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
Cat. No. B13206545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(N=C(NC1=O)N(C)C)C
InChIInChI=1S/C11H17N3O3/c1-5-17-9(15)6-8-7(2)12-11(14(3)4)13-10(8)16/h5-6H2,1-4H3,(H,12,13,16)
InChIKeyQEXXUZFUOQXEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: A Dual-Handle Dihydropyrimidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (C₁₁H₁₇N₃O₃, MW 239.27) belongs to the 1,6-dihydropyrimidin-6-one class of heterocyclic compounds [1]. It features a 2-dimethylamino substituent, a 4-methyl group, and an ethyl acetate side chain at the 5-position, providing two orthogonal derivatization handles for library synthesis or lead optimization campaigns . The compound is supplied as a research-grade building block with a minimum purity specification of 95% . Importantly, the CAS number 509-87-5 listed by several vendors is a known cross-reference conflict in public databases; the FDA Global Substance Registration System (GSRS) officially assigns this CAS to 5-ethyl-5-(1-piperidinyl)barbituric acid (Eldoral) [2]. The synonym 2060045-57-8 and the Enamine building block identifier EN300-337328 are more reliable identifiers for procurement of the target dihydropyrimidine structure .

Why Dihydropyrimidine Building Blocks Are Not Interchangeable: The Case for Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate


Dihydropyrimidine-5-acetate derivatives with identical molecular formulae can exhibit fundamentally different reactivity, lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility depending on the substitution pattern at the 2-position and the ester moiety [1]. Substituting the target compound's 2-dimethylamino group with a primary amine (CAS 166267-96-5) converts the neutral scaffold into a zwitterionic carboxylic acid with markedly different solubility and membrane permeability, while replacing the ethyl ester with a methyl ester alters both the hydrolytic stability and the chromatographic retention behavior . The positional isomer ethyl 2-(2-(dimethylamino)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate (CAS 2060045-57-8) differs in the placement of the methyl and oxo groups on the pyrimidine ring, which can redirect subsequent cyclization or functionalization chemistry . Generic substitution without verifying the exact 2-substituent, ester type, and ring-regiochemistry therefore introduces uncontrolled variables into synthetic routes, SAR studies, and analytical protocols.

Quantitative Head-to-Head Evidence: Where Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Separates from Its Closest Analogs


Dimethylamino vs. Primary Amino at Position 2: Hydrogen-Bond Donor Count and Lipophilicity Differentiation

The target compound carries a 2-dimethylamino substituent, which is a tertiary amine and contributes zero hydrogen-bond donors (HBD = 1 total, from the lactam N–H) [1]. In contrast, the 2-amino analog 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 166267-96-5) bears a primary amine (contributing 2 HBD) plus a carboxylic acid (contributing 1 HBD), for a total HBD of at least 3 . The computed clogP of the target compound is 0.35 with a topological polar surface area (TPSA) of 67.59 Ų [1], whereas the 2-amino carboxylic acid analog is predicted to have a substantially lower, potentially negative logP due to its zwitterionic character. This difference in HBD count and lipophilicity directly impacts passive membrane permeability and oral absorption potential under Lipinski's Rule of Five, making the target compound a more suitable starting point for CNS or intracellular target campaigns where lower HBD and higher clogP are desirable [1].

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

Ethyl Ester vs. Methyl Ester: Predicted Lipophilicity and Hydrolytic Stability Differentiation

The target compound bears an ethyl ester at the 5-acetate position, whereas the closest congener methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS 2060057-80-7) carries a methyl ester [1]. Based on the Hansch π constant, the additional methylene group in the ethyl ester contributes approximately +0.5 to the logP relative to the methyl ester [2]. This difference translates into measurably distinct reversed-phase HPLC retention times and altered esterase-mediated hydrolysis rates, an established class-level principle in prodrug design where ethyl esters generally exhibit slower enzymatic cleavage than methyl esters due to increased steric bulk at the ester carbonyl [3]. The target compound's ethyl ester therefore offers a longer hydrolytic half-life, which is advantageous for applications requiring prolonged stability in biological matrices or during multi-step synthetic transformations where premature ester cleavage must be avoided.

Prodrug Design Metabolic Stability Chromatographic Behavior

Positional Isomer Differentiation: 4-Methyl-6-Oxo vs. 6-Methyl-4-Oxo Pyrimidine Regiochemistry

The target compound is defined as the 4-methyl-6-oxo-1,6-dihydropyrimidine regioisomer, whereas the commercially available positional isomer from Leyan (CAS 2060045-57-8) is explicitly described as the 6-methyl-4-oxo-1,4-dihydropyrimidine . These two regioisomers share the identical molecular formula (C₁₁H₁₇N₃O₃) and molecular weight (239.27), yet differ in the placement of the methyl and carbonyl groups on the pyrimidine ring. This regiochemical distinction alters the electron density distribution and tautomeric preference of the heterocycle, which governs reactivity in subsequent N-alkylation, cyclocondensation, or metal-catalyzed cross-coupling reactions. The target compound's SMILES notation (O=C1N=C(NC(=C1CC(=O)OCC)C)N(C)C) is consistent with the 4-methyl-6-oxo arrangement , whereas the Leyan isomer carries the methyl at position 6 and the oxo at position 4 . Both isomers are specified at 95% purity minimum, indicating comparable quality benchmarks for procurement .

Regioselective Synthesis Structural Verification Cyclization Chemistry

Dual Orthogonal Derivatization Handles: Advantage Over Mono-Functional Dihydropyrimidine Scaffolds

The target compound offers two chemically orthogonal derivatization sites: (i) the ethyl ester at the 5-position, which can be hydrolyzed to the carboxylic acid for amide coupling with amine-containing fragments, or reduced to the primary alcohol for further functionalization; and (ii) the 2-dimethylamino group, which can undergo N-demethylation, quaternization, or serve as a directing group for metal-catalyzed C–H activation [1]. This dual-handle architecture is in contrast to mono-functional dihydropyrimidine building blocks such as ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, which offers only the ester handle for diversification. The presence of two independent reactive sites enables sequential, chemoselective transformations without protecting group manipulation, increasing synthetic efficiency in library production [2]. The scaffold aligns with the broader dihydropyrimidine (DHPM) diversification strategies documented in the literature, where 5-acetate-substituted DHPMs serve as privileged intermediates for generating structurally diverse screening collections [3].

Parallel Synthesis Chemical Library Generation Fragment-Based Drug Discovery

Recommended Procurement and Application Scenarios for Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate


Medicinal Chemistry Lead Optimization Requiring CNS-Permeable Scaffolds

The target compound's low HBD count (1) and moderate computed clogP (0.35) make it a suitable core scaffold for CNS drug discovery programs where compliance with Lipinski's Rule of Five and favorable permeability are required [1]. Procurement in gram quantities from vendors specifying ≥95% purity enables direct use in parallel amide coupling reactions after ester hydrolysis, rapidly generating diverse analogs for structure-activity relationship (SAR) exploration of neurological or psychiatric targets .

Fragment-Based Drug Discovery (FBDD) Library Construction with Dual Derivatization Vectors

The two orthogonal reactive handles (ethyl ester and dimethylamino) support fragment growth strategies where the ester is hydrolyzed and amidated with primary amine fragments, while the dimethylamino group undergoes subsequent N-demethylation or quaternization to probe additional binding pockets [1]. This sequential functionalization without protecting group chemistry is a distinguishing feature over mono-functional pyrimidine building blocks, offering greater synthetic efficiency [2].

Synthetic Methodology Development and Regioselective Chemistry Studies

The defined 4-methyl-6-oxo regiochemistry, as distinguished from the commercially available 6-methyl-4-oxo isomer (CAS 2060045-57-8), provides a well-characterized substrate for investigating regioselective N-alkylation, cyclocondensation, or transition-metal-catalyzed cross-coupling on the dihydropyrimidine core . Researchers should verify the exact regioisomer identity upon receipt (by ¹H NMR or HPLC) given the documented CAS number ambiguity with 509-87-5 [3].

Prodrug Design and Esterase Stability Profiling

The ethyl ester moiety of the target compound is expected to exhibit slower carboxylesterase-mediated hydrolysis than the corresponding methyl ester analog (CAS 2060057-80-7), based on established steric effects in ester prodrug design [4]. This property is valuable for in vitro assays where extended compound integrity is required, or for designing prodrugs with tuned release kinetics. Comparative stability studies between the ethyl and methyl esters can be conducted under standardized liver microsome or plasma incubation conditions.

Quote Request

Request a Quote for Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.